Ethyl 6-{[benzyl(methyl)amino]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-{[benzyl(methyl)amino]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by its unique structure, which includes a thiophene ring, a benzyl group, and a tetrahydropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-{[benzyl(methyl)amino]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with thiophene-2-carbaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with benzyl(methyl)amine and formaldehyde under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, are also common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-{[benzyl(methyl)amino]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the tetrahydropyrimidine core can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the carbonyl group can produce tetrahydropyrimidine alcohol derivatives.
Scientific Research Applications
Ethyl 6-{[benzyl(methyl)amino]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 6-{[benzyl(methyl)amino]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2,6-difluorobenzyl){4-[(dimethylamino)methyl]-3-[(6-methoxy-3-pyridazinyl)carbamoyl]-5-(4-nitrophenyl)-2-thienyl}carbamate: This compound shares a similar thiophene and carbamate structure but differs in its functional groups and overall molecular architecture.
Indole Derivatives: Compounds with an indole core, such as those used in medicinal chemistry, share some structural similarities but differ in their heterocyclic systems.
Uniqueness
Ethyl 6-{[benzyl(methyl)amino]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of a tetrahydropyrimidine core with a thiophene ring and benzyl group. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry.
Properties
Molecular Formula |
C20H23N3O3S |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
ethyl 6-[[benzyl(methyl)amino]methyl]-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H23N3O3S/c1-3-26-19(24)17-15(13-23(2)12-14-8-5-4-6-9-14)21-20(25)22-18(17)16-10-7-11-27-16/h4-11,18H,3,12-13H2,1-2H3,(H2,21,22,25) |
InChI Key |
QWQARMVAQFZAMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CS2)CN(C)CC3=CC=CC=C3 |
Origin of Product |
United States |
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